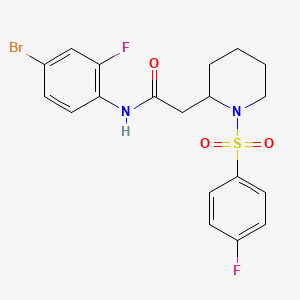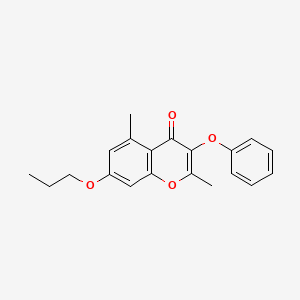
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid, also known as MP-10, is a synthetic compound that belongs to the class of piperidine carboxylic acids. MP-10 has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid involves the inhibition of various enzymes and signaling pathways. (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell proliferation. (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in lipid metabolism.
Biochemical and Physiological Effects
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It can also inhibit the growth of cancer cells and induce apoptosis. Additionally, (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid can protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It also has a well-defined structure, which makes it easy to study its mechanism of action and biochemical effects. However, (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid also has some limitations. It is a relatively new compound, and its long-term effects are not well-understood. Additionally, (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid may have off-target effects, which could complicate its use in lab experiments.
将来の方向性
There are several future directions for the study of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and signaling pathways. Additionally, future studies could investigate the long-term effects of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid and its potential side effects.
合成法
The synthesis of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid involves the reaction of 2-methyl-3-pyrazolylboronic acid with (S)-3-aminopiperidine-4-carboxylic acid tert-butyl ester in the presence of a palladium catalyst. The reaction yields (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid in high purity and yield.
科学的研究の応用
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has been shown to have neuroprotective effects and can protect neurons from damage.
特性
IUPAC Name |
(3S,4S)-1-methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-10(3-5-13-14)9-7-15(12(18)19-2)6-4-8(9)11(16)17/h3,5,8-9H,4,6-7H2,1-2H3,(H,16,17)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXOFOHYSMMCA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CN(CCC2C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2CN(CC[C@@H]2C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)

![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)
![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)

![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)
![N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2976408.png)

![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)